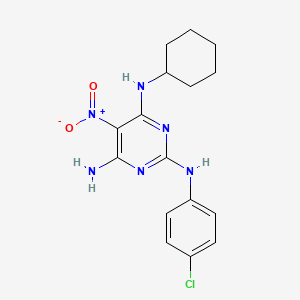
N~2~-(4-chlorophenyl)-N~4~-cyclohexyl-5-nitropyrimidine-2,4,6-triamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N2-(4-CHLOROPHENYL)-N4-CYCLOHEXYL-5-NITROPYRIMIDINE-2,4,6-TRIAMINE is a complex organic compound that belongs to the class of pyrimidine derivatives This compound is characterized by the presence of a chlorophenyl group, a cyclohexyl group, and a nitro group attached to a pyrimidine ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N2-(4-CHLOROPHENYL)-N4-CYCLOHEXYL-5-NITROPYRIMIDINE-2,4,6-TRIAMINE typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between a suitable aldehyde and a guanidine derivative under acidic or basic conditions.
Introduction of the Nitro Group: The nitro group can be introduced via nitration of the pyrimidine ring using a mixture of concentrated nitric acid and sulfuric acid.
Attachment of the Chlorophenyl and Cyclohexyl Groups: The chlorophenyl and cyclohexyl groups can be introduced through nucleophilic substitution reactions using appropriate halogenated precursors and strong bases like sodium hydride or potassium tert-butoxide.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.
化学反応の分析
Types of Reactions
N2-(4-CHLOROPHENYL)-N4-CYCLOHEXYL-5-NITROPYRIMIDINE-2,4,6-TRIAMINE can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions with nucleophiles such as amines or thiols.
Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions to yield corresponding amines and carboxylic acids.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Substitution: Nucleophiles (amines, thiols), strong bases (sodium hydride, potassium tert-butoxide).
Hydrolysis: Acidic or basic aqueous solutions.
Major Products
Reduction: Amino derivatives.
Substitution: Substituted aromatic compounds.
Hydrolysis: Amines and carboxylic acids.
科学的研究の応用
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an inhibitor of certain enzymes and receptors.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of advanced materials and chemical sensors.
作用機序
The mechanism of action of N2-(4-CHLOROPHENYL)-N4-CYCLOHEXYL-5-NITROPYRIMIDINE-2,4,6-TRIAMINE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and thereby modulating various biochemical pathways. For example, it may inhibit the activity of certain kinases or proteases, leading to downstream effects on cell signaling and metabolism.
類似化合物との比較
Similar Compounds
N2-(4-BROMOPHENYL)-N4-CYCLOHEXYL-5-NITROPYRIMIDINE-2,4,6-TRIAMINE: Similar structure but with a bromine atom instead of chlorine.
N2-(4-METHOXYPHENYL)-N4-CYCLOHEXYL-5-NITROPYRIMIDINE-2,4,6-TRIAMINE: Similar structure but with a methoxy group instead of chlorine.
Uniqueness
N2-(4-CHLOROPHENYL)-N4-CYCLOHEXYL-5-NITROPYRIMIDINE-2,4,6-TRIAMINE is unique due to the presence of the chlorophenyl group, which can influence its reactivity and binding affinity to molecular targets
特性
分子式 |
C16H19ClN6O2 |
|---|---|
分子量 |
362.81 g/mol |
IUPAC名 |
2-N-(4-chlorophenyl)-4-N-cyclohexyl-5-nitropyrimidine-2,4,6-triamine |
InChI |
InChI=1S/C16H19ClN6O2/c17-10-6-8-12(9-7-10)20-16-21-14(18)13(23(24)25)15(22-16)19-11-4-2-1-3-5-11/h6-9,11H,1-5H2,(H4,18,19,20,21,22) |
InChIキー |
KSVAENYLABVXJB-UHFFFAOYSA-N |
正規SMILES |
C1CCC(CC1)NC2=NC(=NC(=C2[N+](=O)[O-])N)NC3=CC=C(C=C3)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















